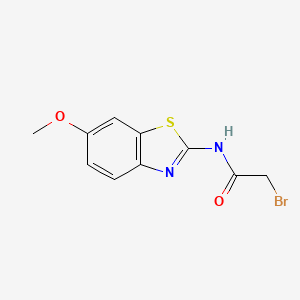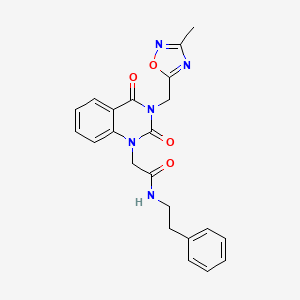
2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenethylacetamide" is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinone derivatives have been extensively studied due to their wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties . The presence of a 1,2,4-oxadiazole moiety, as seen in the compound, is known to confer additional pharmacological activities, which makes these derivatives interesting targets for drug development .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the reaction of anthranilic acid with different reagents to form intermediates, which are then cyclized with various aromatic acids, aldehydes, or carbon disulfide to produce the final compounds . In the case of anticonvulsant quinazolinone derivatives, the key intermediate 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid is synthesized and then reacted with corresponding amines in the presence of N,N'-carbonyldiimidazole in a dioxane medium . The structures of the synthesized compounds are confirmed using techniques such as NMR spectroscopy and LC/MS .
Molecular Structure Analysis
The molecular structure and vibrational spectroscopy of quinazolinone derivatives can be studied using FT-IR and FT-Raman spectroscopy, with theoretical values obtained from DFT calculations showing good agreement with experimental values . The molecular electrostatic potential and frontier molecular orbital analysis can provide insights into the charge distribution and potential reactivity of the molecule. For instance, the negative region is often localized over the carbonyl groups and the phenyl ring, while the positive region is localized on the NH and hydrogen atoms .
Chemical Reactions Analysis
Quinazolinone derivatives can participate in various chemical reactions due to their reactive sites. The presence of carbonyl groups, amide linkages, and heterocyclic rings allows for interactions with biological targets. Molecular docking studies can predict the binding affinity of these compounds to specific proteins, such as the BRCA2 complex, suggesting potential inhibitory activity . The anticonvulsant activity of these compounds may be attributed to the inhibition of carbonic anhydrase II, as indicated by molecular docking studies .
Physical and Chemical Properties Analysis
The physical properties of quinazolinone derivatives, such as melting points, can be determined experimentally, while their chemical properties can be inferred from structural analysis. The presence of different substituents on the quinazolinone ring can significantly affect these properties and, consequently, the biological activity of the compounds. For example, the introduction of a 1,3,4-oxadiazole ring has been shown to enhance analgesic and anti-inflammatory activities in animal models .
科学的研究の応用
Synthesis and Biological Activities
Analgesic and Anti-inflammatory Activities : Compounds with 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring have been synthesized and shown to possess significant analgesic and anti-inflammatory properties. These derivatives were obtained through a series of cyclization reactions producing novel quinazolin-4-one linked oxadiazole derivatives with potent biological activities (Dewangan et al., 2016).
Antitumor Activity : Another area of application is in the design and synthesis of 3-benzyl-substituted-4(3H)-quinazolinones, which have shown broad-spectrum antitumor activity. Certain derivatives have demonstrated potency nearly 1.5–3.0-fold more than the standard drug 5-FU, indicating their potential as anticancer agents (Al-Suwaidan et al., 2016).
Chemical Characterization and Thermo-physical Properties
- Thermo-physical Characterization : The thermo-physical properties of 1,3,4-oxadiazole derivatives have been characterized, providing insights into their structural modifications and how these affect their Gibbs energy of activation, enthalpy of activation, and entropy of activation in different solvents. Such studies are crucial for understanding the physical and chemical behavior of these compounds (Godhani et al., 2013).
Molecular Docking and Structure-Activity Relationship
- Molecular Docking Studies : Research has also focused on the molecular docking studies of quinazoline derivatives containing the 1,3,4-oxadiazole scaffold. These studies aim to identify the binding efficiencies of these compounds with biological targets, such as enzymes or receptors, to understand their mechanism of action and enhance their therapeutic potential (Qiao et al., 2015).
作用機序
特性
IUPAC Name |
2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-15-24-20(31-25-15)14-27-21(29)17-9-5-6-10-18(17)26(22(27)30)13-19(28)23-12-11-16-7-3-2-4-8-16/h2-10H,11-14H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJTWKXDGIYWQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenethylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B3009975.png)
![2-Chloro-N-methyl-N-[(2-phenyloxan-3-yl)methyl]propanamide](/img/structure/B3009976.png)

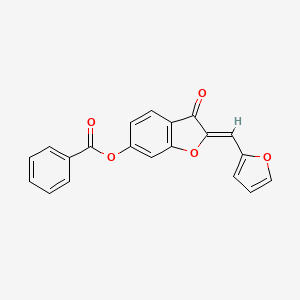

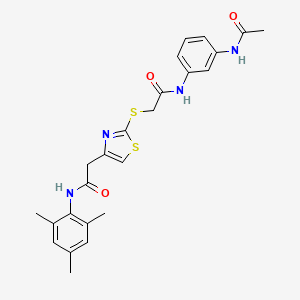


![N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B3009988.png)
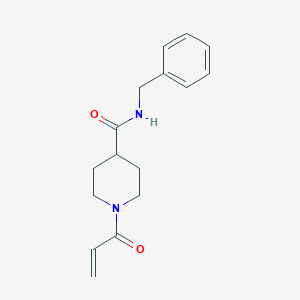
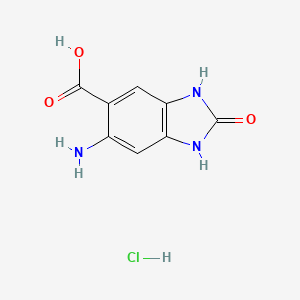
![methyl 4-[((11Z)-10-{[(4-methylphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate](/img/structure/B3009992.png)
